XLogP3 Lipophilicity Advantage
The target compound exhibits an XLogP3 of 1.9, representing a 1.3 log unit increase in lipophilicity relative to the parent 3-aminopyridine-4-carboxylic acid scaffold (predicted XLogP3 ≈ 0.6) [1]. This enhanced lipophilicity arises from the pent-4-yn-2-yl substituent and is expected to improve passive membrane permeability while maintaining hydrogen-bonding capacity for target engagement. By comparison, the regioisomeric 4-[(pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid possesses a lower computed logP (1.5), and the 4-methyl-6-[(pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid analog has logP 1.9849, values that reflect how subtle positional changes on the pyridine ring shift the partition coefficient by up to 0.5 log units [2]. In KDM4/KDM5 inhibitor programs, sufficient lipophilicity is essential for cell penetration, as demonstrated by the cell-active 3-aminopyridine-4-carboxylate derivatives reported by Westaway et al. [3].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | 3-aminopyridine-4-carboxylic acid: XLogP3 ≈ 0.6; 4-[(pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid: logP ≈ 1.5; 4-methyl-6-[(pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid: logP = 1.9849 |
| Quantified Difference | ΔlogP = +1.3 versus parent scaffold; ±0.5 log unit variation among regioisomers |
| Conditions | XLogP3 computed by PubChem algorithm; comparator logP from Ambinter database |
Why This Matters
A 1.3 log unit lipophilicity gain directly translates to improved passive membrane permeability, a prerequisite for intracellular target engagement in KDM demethylase and other epigenetic target programs.
- [1] Kuujia. 3-(Pent-4-yn-2-yl)aminopyridine-4-carboxylic acid. Computed Properties (XLogP3: 1.9). https://www.kuujia.com/cas-1601851-51-7.html (accessed 2026-04-26). View Source
- [2] Ambinter. AMB33351268 (4-methyl-6-[(pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid): logP = 1.9849. https://www.ambinter.com/molecule/33351268 (accessed 2026-04-26). View Source
- [3] Westaway, S. M.; et al. J. Med. Chem. 2016, 59, 1357–1376. RCSB PDB 5FP9. https://www.rcsb.org/structure/5FP9 (accessed 2026-04-26). View Source
